

What are the properties of DMT-2'-O-Methyladenosine phosphoramidite?

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Compound of Interest

Compound Name:

DMT-2'-O-Methyladenosine phosphoramidite

Cat. No.:

B12393278

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An In-Depth Technical Guide to DMT-2'-O-Methyladenosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of **DMT-2'-O-Methyladenosine phosphoramidite**, a key reagent in the synthesis of modified oligonucleotides.

Core Properties

DMT-2'-O-Methyladenosine phosphoramidite is a synthetic nucleoside derivative essential for introducing 2'-O-methylated adenosine residues into an oligonucleotide chain. The 5'-dimethoxytrityl (DMT) group provides a temporary protecting group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle in solid-phase synthesis. The phosphoramidite moiety at the 3'-position enables the formation of the internucleotide phosphodiester bond, while the 2'-O-methyl modification confers desirable biological properties to the final oligonucleotide.

Physicochemical and Handling Data

The following tables summarize the key quantitative data for **DMT-2'-O-Methyladenosine phosphoramidite**, compiled from various suppliers.

Table 1: General Properties



Property	Value	Source
Molecular Formula	C41H50N7O7P	[1]
Molecular Weight	783.85 g/mol	[1]
Appearance	White to off-white powder	
Storage Temperature	-20°C to -10°C, under inert gas	[2][3]

Table 2: Solubility and Stability

Property	Specification	Source
Solubility	Soluble in anhydrous acetonitrile	
Stability	Sensitive to moisture and oxidation. Store under dry, inert atmosphere.	
Shipping	Typically shipped at ambient temperature, but should be stored under recommended conditions upon receipt.	[1]

Table 3: Quality Control Parameters

Parameter	Typical Specification	Analysis Method	Source
Purity	≥98%	HPLC, 31P-NMR	
Identity	Conforms to structure	1H-NMR, Mass Spectrometry	
Water Content	≤0.3%	Karl Fischer Titration	-

Applications in Oligonucleotide Synthesis



The primary application of **DMT-2'-O-Methyladenosine phosphoramidite** is in the solid-phase synthesis of modified oligonucleotides, particularly for therapeutic and diagnostic purposes. The 2'-O-methyl modification offers several advantages over unmodified RNA:

- Enhanced Nuclease Resistance: The methyl group at the 2'-position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.
- Increased Binding Affinity: 2'-O-methylated oligonucleotides exhibit a higher binding affinity to complementary RNA strands, leading to more stable duplexes.
- Reduced Immunogenicity: The modification can help in reducing the innate immune response that can be triggered by unmodified RNA sequences.

These properties make 2'-O-methylated oligonucleotides, and thus the precursor phosphoramidites, valuable in the development of antisense oligonucleotides, siRNAs, and aptamers.

Experimental Protocols

The following section details the methodology for the use of **DMT-2'-O-Methyladenosine phosphoramidite** in automated solid-phase oligonucleotide synthesis.

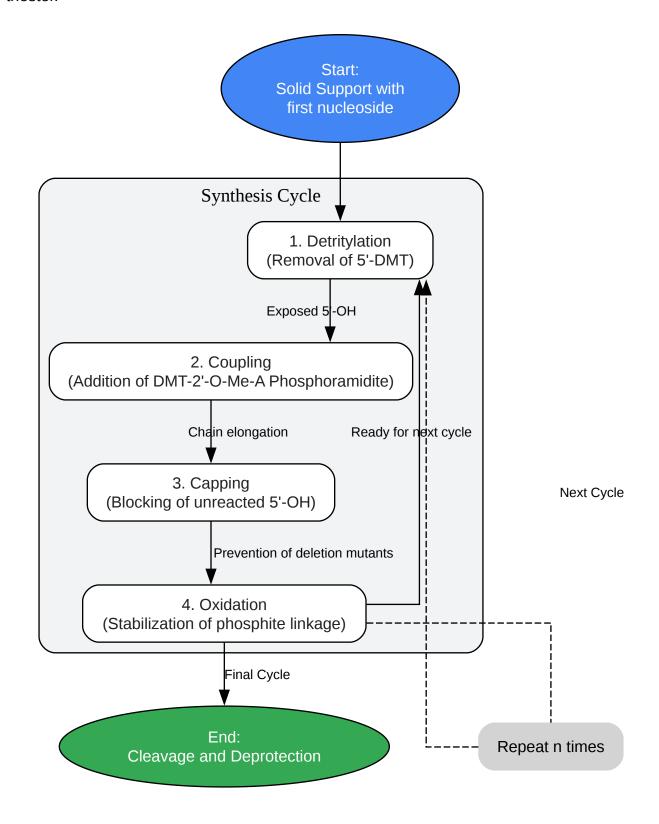
Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four main steps in each cycle are:

- Detritylation: Removal of the acid-labile 5'-DMT protecting group to expose the 5'-hydroxyl for the subsequent coupling reaction.
- Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'hydroxyl of the growing oligonucleotide chain.
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.



 Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.



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Figure 1: Workflow of solid-phase oligonucleotide synthesis.

Detailed Methodologies

- 1. Detritylation:
- Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
- Procedure: The solid support is washed with the detritylation solution for 1-2 minutes. The orange color of the trityl cation indicates successful removal of the DMT group. The support is then washed thoroughly with anhydrous acetonitrile to remove the acid.
- 2. Coupling:
- Reagents:
 - DMT-2'-O-Methyladenosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
 - Activator solution (e.g., 0.45 M Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
- Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for 2-5 minutes. For sterically hindered phosphoramidites like 2'-O-methylated versions, a longer coupling time or a more potent activator may be required to achieve high coupling efficiency.
- 3. Capping:
- Reagents:
 - Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.
 - Cap B: 16% 1-Methylimidazole in THF.
- Procedure: The solid support is treated with a mixture of Cap A and Cap B for 1-2 minutes.
 This acetylates any unreacted 5'-hydroxyl groups.



4. Oxidation:

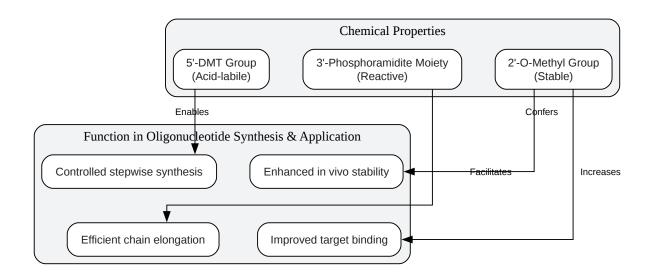
- Reagent: 0.02-0.1 M lodine in THF/Water/Pyridine.
- Procedure: The support is washed with the oxidizing solution for 1-2 minutes to convert the phosphite triester to a stable phosphate triester.

Post-synthesis Cleavage and Deprotection:

- Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure: After the final cycle, the oligonucleotide is cleaved from the solid support and the
 protecting groups on the phosphate backbone and the nucleobases are removed by
 incubation with the basic solution at elevated temperatures. The specific conditions (time and
 temperature) depend on the nature of the protecting groups used on the nucleobases.

Structure-Function Relationship

The chemical properties of **DMT-2'-O-Methyladenosine phosphoramidite** are intrinsically linked to its successful application in synthesizing high-quality modified oligonucleotides.





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